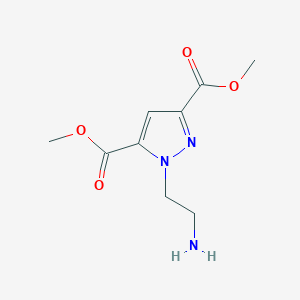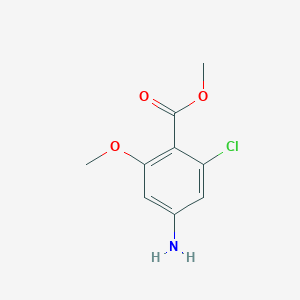![molecular formula C19H22N4O2 B12939489 6-[2-(Benzyloxy)ethyl]-9-(oxan-2-yl)-9H-purine CAS No. 920503-54-4](/img/structure/B12939489.png)
6-[2-(Benzyloxy)ethyl]-9-(oxan-2-yl)-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-(benzyloxy)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is a synthetic organic compound that belongs to the purine class of molecules Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring This particular compound is characterized by the presence of a benzyloxyethyl group and a tetrahydropyran group attached to the purine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(benzyloxy)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine typically involves multiple steps, starting from readily available precursors
Synthesis of the Purine Core: The purine core can be synthesized using methods such as the Traube purine synthesis, which involves the cyclization of an appropriate precursor.
Introduction of the Benzyloxyethyl Group: This step can be achieved through nucleophilic substitution reactions, where a benzyloxyethyl halide reacts with the purine core in the presence of a base.
Attachment of the Tetrahydropyran Group: The tetrahydropyran group can be introduced via a glycosylation reaction, where the purine core is reacted with a tetrahydropyran derivative under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-(benzyloxy)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The benzyloxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove oxygen-containing groups, potentially forming simpler derivatives.
Substitution: The purine core can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxyethyl group can yield benzaldehyde or benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying purine metabolism and related biochemical pathways.
Medicine: Due to its structural similarity to nucleotides, it could be investigated for antiviral or anticancer properties.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-(2-(benzyloxy)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine would depend on its specific application. In a biological context, it could interact with enzymes involved in purine metabolism, potentially inhibiting their activity. The benzyloxyethyl and tetrahydropyran groups may enhance its binding affinity to these enzymes, thereby modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
6-Benzylaminopurine: A synthetic cytokinin used in plant growth regulation.
Uniqueness
6-(2-(benzyloxy)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is unique due to the presence of both benzyloxyethyl and tetrahydropyran groups, which are not commonly found together in purine derivatives. These groups can impart distinct chemical and biological properties, making the compound a valuable tool for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
920503-54-4 |
|---|---|
Molekularformel |
C19H22N4O2 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
9-(oxan-2-yl)-6-(2-phenylmethoxyethyl)purine |
InChI |
InChI=1S/C19H22N4O2/c1-2-6-15(7-3-1)12-24-11-9-16-18-19(21-13-20-16)23(14-22-18)17-8-4-5-10-25-17/h1-3,6-7,13-14,17H,4-5,8-12H2 |
InChI-Schlüssel |
GUUYHVWYXFWYDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)N2C=NC3=C(N=CN=C32)CCOCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-[(8-Aminooctyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12939416.png)

![tert-Butyl (1S,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate](/img/structure/B12939438.png)










